molecular formula C8H9IN2O4S B12550021 Oxathiolan 5IU-alpha CAS No. 145986-18-1

Oxathiolan 5IU-alpha

Cat. No.: B12550021
CAS No.: 145986-18-1
M. Wt: 356.14 g/mol
InChI Key: UYRNPIMGMUUQJL-PHDIDXHHSA-N
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Description

Oxathiolan 5IU-alpha is a chemical compound with the molecular formula C8H9IN2O4S. It contains a five-membered ring structure, which includes sulfur and oxygen atoms. This compound is part of the oxathiolane family, known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing oxathiolan derivatives involves the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is typically performed in a one-pot setup, yielding the desired product in high efficiency . Another method involves the enzyme-catalyzed dynamic covalent kinetic resolution, which uses lipase B from Candida antarctica to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of oxathiolan derivatives often employs similar synthetic routes but on a larger scale. The use of stable thioketones and acetylenedicarboxylic acid in a controlled environment ensures high yield and purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Oxathiolan 5IU-alpha undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Oxathiolan 5IU-alpha has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxathiolan 5IU-alpha stands out due to its specific molecular structure, which includes a unique combination of functional groups that contribute to its distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry highlight its uniqueness among similar compounds .

Properties

CAS No.

145986-18-1

Molecular Formula

C8H9IN2O4S

Molecular Weight

356.14 g/mol

IUPAC Name

1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1

InChI Key

UYRNPIMGMUUQJL-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)I

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I

Origin of Product

United States

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